Antalarmin

Description

Properties

IUPAC Name |

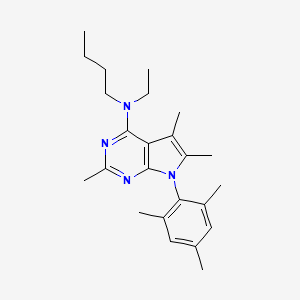

N-butyl-N-ethyl-2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N4/c1-9-11-12-27(10-2)23-21-18(6)19(7)28(24(21)26-20(8)25-23)22-16(4)13-15(3)14-17(22)5/h13-14H,9-12H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXPROWGEHNVJOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC)C1=NC(=NC2=C1C(=C(N2C3=C(C=C(C=C3C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50166241 | |

| Record name | Antalarmin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157284-96-3 | |

| Record name | Antalarmin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157284-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Antalarmin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157284963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antalarmin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Antalarmin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3DNT7X7YL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Antalarmin: A Technical Guide for CRF1 Receptor Antagonism Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antalarmin (N-butyl-N-ethyl-[2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amine) is a potent and selective non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1] As a key regulator of the hypothalamic-pituitary-adrenal (HPA) axis, the CRF1 receptor plays a crucial role in the physiological and behavioral responses to stress. Dysregulation of the CRF system has been implicated in a variety of stress-related disorders, including anxiety, depression, and irritable bowel syndrome.[2][3] this compound, by blocking the action of CRF at the CRF1 receptor, offers a valuable pharmacological tool for investigating the role of this receptor in both normal physiology and pathological states. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its use in preclinical studies, and a visualization of the associated signaling pathways.

Mechanism of Action

This compound is a non-peptide small molecule that functions as a competitive antagonist at the CRF1 receptor.[4] It binds to an allosteric site within the transmembrane domain of the receptor, distinct from the binding site of endogenous peptide ligands like CRF and urocortin.[5] This binding prevents the conformational change in the receptor that is necessary for G-protein coupling and subsequent activation of intracellular signaling cascades. The primary consequence of CRF1 receptor antagonism by this compound is the attenuation of CRF-mediated signaling, leading to a reduction in the release of adrenocorticotropic hormone (ACTH) from the pituitary gland and consequently, a decrease in the synthesis and release of glucocorticoids (e.g., corticosterone in rodents, cortisol in primates) from the adrenal glands.

Core Data Presentation

Table 1: In Vitro Binding Affinity of this compound for the CRF1 Receptor

| Species | Tissue/Cell Line | Assay Type | Radioligand | Ki (nM) | IC50 (nM) | Reference |

| Rat | Frontal Cortex | Binding Assay | [125I]Sauvagine | 1.0 | - | |

| Human | Recombinant (HEK293) | Binding Assay | [125I]Sauvagine | 9.7 | - | |

| Human | Recombinant | Binding Assay | [125I]Sauvagine | - | 3 |

Table 2: Pharmacokinetic Properties of this compound

| Species | Route of Administration | Dose (mg/kg) | Bioavailability (%) | T1/2 (hours) | Cmax | Reference |

| Rat (Sprague-Dawley) | Intravenous (i.v.) | 5 | - | - | - | |

| Rat (Sprague-Dawley) | Oral (p.o.) | 10 | 7.6 | - | - | |

| Rhesus Macaque | Oral (p.o.) | 20 | 19.3 | 7.82 | 76 ng/mL (plasma) |

Table 3: In Vivo Efficacy of this compound in Preclinical Models

| Animal Model | Species | Dose (mg/kg) and Route | Effect | Reference |

| Stress-Induced ACTH Release | Rat | 20 (i.p.) | Inhibition of swim-induced ACTH increase | |

| Conditioned Fear | Rat | 20 (i.p.) | Reduced conditioned freezing behavior | |

| Forced Swim Test | Rat | 3-30 (p.o.) | Significantly reduced immobility | |

| Social Stress | Rhesus Macaque | 20 (p.o.) | Attenuated anxiety-like behaviors and HPA axis response | |

| Ethanol Self-Administration | Rat | 20 (i.p.) | Reduced ethanol self-administration in dependent rats |

Signaling Pathways and Experimental Workflows

CRF1 Receptor Signaling Cascade

The CRF1 receptor is a G-protein coupled receptor (GPCR) that can couple to multiple G-proteins to initiate diverse intracellular signaling cascades. The primary and most well-characterized pathway involves the coupling to Gs, which activates adenylyl cyclase (AC), leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). However, evidence also supports CRF1 receptor coupling to Gq, which activates Phospholipase C (PLC) to generate inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to intracellular calcium mobilization and Protein Kinase C (PKC) activation. Furthermore, CRF1 receptor signaling can also proceed through Gi, which can lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically ERK1/2.

Caption: CRF1 Receptor Signaling Pathways.

General Experimental Workflow for this compound Studies

The investigation of this compound's effects typically follows a multi-stage process, beginning with in vitro characterization and progressing to in vivo behavioral and physiological assessments. This workflow ensures a comprehensive understanding of the compound's pharmacological profile.

Caption: A typical experimental workflow for this compound studies.

Experimental Protocols

CRF1 Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the CRF1 receptor using a competitive binding assay with a radiolabeled ligand.

Materials:

-

Membrane Preparation: Homogenates from cells expressing CRF1 receptors or from specific brain regions (e.g., rat frontal cortex).

-

Radioligand: [125I]Sauvagine or other suitable CRF1 receptor radioligand.

-

Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

This compound Stock Solution: Dissolved in 100% DMSO.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled CRF1 receptor agonist (e.g., 1 µM CRF).

-

Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).

-

Scintillation fluid.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Homogenize tissue or cells in ice-cold lysis buffer.

-

Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Resuspend the pellet in fresh lysis buffer and repeat the centrifugation.

-

Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add binding buffer, radioligand (at a concentration near its Kd), and membrane preparation.

-

Non-specific Binding: Add binding buffer, radioligand, non-specific binding control, and membrane preparation.

-

Competitive Binding: Add binding buffer, radioligand, varying concentrations of this compound, and membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation.

-

Filtration:

-

Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a filtration apparatus.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

-

Counting:

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Rat Forced Swim Test

The forced swim test is a widely used behavioral model to assess antidepressant-like activity.

Materials:

-

Apparatus: A transparent cylindrical tank (40-50 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

-

Animals: Male Sprague-Dawley rats (250-300 g).

-

This compound solution: Prepared for the desired route of administration (e.g., oral gavage, intraperitoneal injection).

-

Video recording equipment.

Procedure:

-

Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

-

Pre-test Session (Day 1):

-

Place each rat individually into the water-filled cylinder for a 15-minute swim session.

-

After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.

-

This session promotes the development of immobility in the subsequent test session.

-

-

Drug Administration (Day 2):

-

Administer this compound or vehicle to the rats at a predetermined time before the test session (e.g., 60 minutes for i.p. injection).

-

-

Test Session (Day 2):

-

24 hours after the pre-test, place each rat back into the swim cylinder for a 5-minute test session.

-

Record the entire session using a video camera for later analysis.

-

-

Behavioral Scoring:

-

An observer, blind to the treatment conditions, scores the duration of immobility during the 5-minute test.

-

Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water.

-

Other behaviors such as swimming and climbing can also be scored.

-

-

Data Analysis:

-

Compare the duration of immobility between the this compound-treated group and the vehicle-treated group using an appropriate statistical test (e.g., t-test or ANOVA). A significant decrease in immobility in the this compound group is indicative of an antidepressant-like effect.

-

Auditory Cue- and Context-Conditioned Fear in Rats

This paradigm assesses the effect of this compound on the acquisition and expression of learned fear.

Materials:

-

Conditioning Chamber: A chamber equipped with a grid floor for delivering foot shocks, a speaker for auditory cues, and a video camera. The context can be altered by changing the lighting, flooring, and odor.

-

Animals: Male Sprague-Dawley rats (250-300 g).

-

This compound solution.

-

Shock generator.

-

Sound generator.

-

Software for controlling stimuli and recording behavior.

Procedure:

-

Habituation (Day 1):

-

Place each rat in the conditioning chamber and allow it to explore for 5-10 minutes without any stimuli.

-

-

Conditioning (Day 2):

-

Administer this compound or vehicle before the conditioning session to test its effect on fear acquisition.

-

Place the rat in the conditioning chamber. After a 2-3 minute baseline period, present an auditory cue (e.g., an 80 dB tone for 30 seconds).

-

In the last 2 seconds of the tone, deliver a mild foot shock (e.g., 0.5-0.7 mA for 2 seconds).

-

Repeat the tone-shock pairing 3-5 times with an inter-trial interval of 1-2 minutes.

-

Remove the rat from the chamber 1 minute after the last pairing.

-

-

Contextual Fear Testing (Day 3):

-

To test the effect on the expression of contextual fear, administer this compound or vehicle before this session.

-

Place the rat back into the same conditioning chamber for 5 minutes without presenting any tones or shocks.

-

Record the duration of freezing behavior. Freezing is defined as the complete absence of movement except for respiration.

-

-

Cued Fear Testing (Day 4):

-

To test the effect on the expression of cued fear, administer this compound or vehicle before this session.

-

Place the rat in a novel context (different lighting, flooring, and odor).

-

After a 2-3 minute baseline period, present the auditory cue for 3 minutes continuously or in several 30-second blocks.

-

Record the duration of freezing behavior during the cue presentation.

-

-

Data Analysis:

-

Calculate the percentage of time spent freezing for each test session.

-

Compare freezing behavior between the this compound and vehicle groups for contextual and cued fear using appropriate statistical analyses.

-

Measurement of Plasma ACTH and Corticosterone

This protocol describes the quantification of stress hormones in plasma samples collected from rats, typically using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

Blood Collection Tubes: Containing EDTA as an anticoagulant.

-

Centrifuge.

-

Commercially available ELISA kits for rat ACTH and corticosterone.

-

Microplate reader.

-

Pipettes and other standard laboratory equipment.

Procedure:

-

Sample Collection:

-

Collect blood samples from the rats at appropriate time points (e.g., after a stressor or drug administration) via tail-nick, saphenous vein, or terminal cardiac puncture.

-

Immediately place the blood into EDTA-containing tubes and keep on ice.

-

-

Plasma Separation:

-

Centrifuge the blood samples at 1,600 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant (plasma) and store it at -80°C until analysis.

-

-

ELISA Procedure (General Steps, follow kit-specific instructions):

-

Preparation: Bring all reagents, standards, and samples to room temperature. Prepare wash buffers and standard dilutions as per the kit protocol.

-

Standard Curve: Pipette the prepared standards into the appropriate wells of the antibody-coated microplate.

-

Samples: Pipette the plasma samples (and controls) into their designated wells. Samples may require dilution with the assay buffer.

-

Incubation: Add the enzyme-conjugated secondary antibody or other detection reagents as specified in the protocol. Incubate the plate for the recommended time and temperature (e.g., 2 hours at room temperature).

-

Washing: After incubation, wash the plate several times with the wash buffer to remove unbound reagents.

-

Substrate Addition: Add the substrate solution to each well and incubate for a specified time to allow for color development.

-

Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.

-

Reading: Immediately read the absorbance of each well at the specified wavelength using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

-

Use the standard curve to determine the concentration of ACTH or corticosterone in the unknown samples.

-

Perform statistical analysis to compare hormone levels between different treatment groups.

-

Conclusion

This compound is an indispensable tool for elucidating the role of the CRF1 receptor in health and disease. Its high selectivity and demonstrated efficacy in a range of preclinical models make it a cornerstone for studies in neuroendocrinology, pharmacology, and neuroscience. The data and protocols presented in this guide are intended to provide researchers with a solid foundation for designing and executing robust experiments to further our understanding of the CRF system and to explore the therapeutic potential of CRF1 receptor antagonism.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CRF1 receptor signaling pathways are involved in stress-related alterations of colonic function and viscerosensitivity: implications for irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure-based drug discovery of a corticotropin-releasing hormone receptor 1 antagonist using an X-ray free-electron laser - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of antalarmin, a selective, non-peptide corticotropin-releasing hormone (CRH) type 1 receptor antagonist, as a critical tool in the preclinical investigation of stress-related disorders. This document outlines its mechanism of action, summarizes key quantitative data from preclinical studies, details experimental protocols, and provides visual representations of its role in signaling pathways and experimental designs.

Introduction: The Role of CRH and the Therapeutic Potential of this compound

Corticotropin-releasing hormone (CRH) is a 41-amino acid peptide that plays a central role in orchestrating the endocrine, autonomic, and behavioral responses to stress.[1] Released from the hypothalamus, CRH stimulates the anterior pituitary to release adrenocorticotropic hormone (ACTH), which in turn stimulates the adrenal glands to secrete glucocorticoids, such as cortisol.[2][3] Chronic hyperactivity of the CRH system is implicated in the pathophysiology of numerous stress-related conditions, including anxiety, depression, post-traumatic stress disorder (PTSD), and substance use disorders.[1][2]

This compound (also known as CP-154,526) is a pyrrolopyrimidine compound that acts as a selective antagonist of the CRH type 1 receptor (CRF1). Its ability to cross the blood-brain barrier and modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis has made it an invaluable tool for dissecting the role of the CRH system in stress and for evaluating the therapeutic potential of CRF1 receptor antagonism.

Mechanism of Action

This compound exerts its effects by competitively binding to the CRF1 receptor, thereby preventing the binding of endogenous CRH. This action blocks the downstream signaling cascade that leads to the release of ACTH from the pituitary and subsequent glucocorticoid secretion from the adrenal glands. By antagonizing central CRH signaling, this compound can effectively reduce the physiological and behavioral responses to stressful stimuli.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies involving this compound, providing a comparative overview of its pharmacokinetic properties and its effects on endocrine and behavioral measures.

Table 1: Pharmacokinetic Properties of this compound and its Analogues

| Species | Compound | Dose & Route | Bioavailability | Elimination Half-life | Volume of Distribution (Vd) | Total Clearance (CLt) | Brain:Plasma Ratio |

| Rhesus Macaques | This compound | 20 mg/kg, p.o. | 19.3% | 7.82 h | - | 4.46 L/h/kg | - |

| Male Sprague-Dawley Rats | CP-154,526 | 5 mg/kg, i.v. | - | 1.5 h | 6.7 L/kg | 82 ml/min/kg | - |

| Male Wistar Rats | CP-154,526 | 5 mg/kg, p.o. | 27% | - | 105 L/kg | 36 ml/min/kg | 2.5 (at 8h) |

Data compiled from multiple sources.

Table 2: Effects of this compound on Endocrine Responses to Stress

| Species | Stressor | This compound Dose & Route | Effect on ACTH | Effect on Cortisol/Corticosterone |

| Rhesus Macaques | Social Stress (Intruder) | 20 mg/kg, p.o. | Significant reduction (from 67.5 to 45.5 pg/ml) | Significant reduction (from 44.95 to 35.23 µg/dl) |

| Rats | Inescapable Shock (IS) | 20 mg/kg, i.p. | No effect on IS-induced increase | No effect on IS-induced increase |

| Rats | 2 Footshocks | 20 mg/kg, i.p. | Blocked the ACTH response | - |

| Rats | CRH Injection (i.v.) | - | Inhibited increase in plasma ACTH | - |

| Rat Anterior Pituitary Cells (in vitro) | - | - | Inhibited ACTH release | - |

| Human Adrenal Cells (in vitro) | - | - | - | Inhibited cortisol synthesis and release |

Data compiled from multiple sources.

Table 3: Effects of this compound on Behavioral Responses to Stress

| Species | Behavioral Model | This compound Dose & Route | Key Behavioral Outcome |

| Rhesus Macaques | Social Stress (Intruder) | 20 mg/kg, p.o. | Significantly diminished anxiety behaviors; Increased exploratory and sexual behaviors |

| Rats | Conditioned Fear | 20 mg/kg, i.p. | Reduced conditioned freezing behavior |

| Rats | Behavioral Despair (Forced Swim Test) | 3-30 mg/kg, p.o. | Significantly reduced immobility |

| Rats | Elevated Plus Maze | - | Blocked anxiogenic-like effect of CRF |

| Rats | Novel Open Field | - | Decreased spontaneous defensive withdrawal |

| Fawn-Hooded Rats | Volitional Ethanol Consumption | - | Reduced ethanol consumption |

| Female Monkeys | Choice Dietary Environment | - | Reduced daily caloric intake in subordinate females |

Data compiled from multiple sources.

Signaling Pathways and Experimental Workflows

Visual representations of the signaling pathways affected by this compound and typical experimental workflows are provided below using the DOT language for Graphviz.

Hypothalamic-Pituitary-Adrenal (HPA) Axis and the Action of this compound

Caption: The HPA axis stress response and the inhibitory action of this compound on the CRF1 receptor.

Experimental Workflow: Preclinical Evaluation of this compound in a Rodent Model of Conditioned Fear

Caption: A typical experimental workflow for assessing this compound's effect on conditioned fear in rodents.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature, providing a foundation for replication and further investigation.

Rodent Model of Conditioned Fear

-

Objective: To assess the effect of this compound on the acquisition and expression of conditioned fear.

-

Animals: Male Sprague-Dawley rats are commonly used. Animals should be housed individually and allowed to acclimate to the facility for at least one week prior to experimentation.

-

Procedure:

-

Habituation: Handle rats for several days leading up to the experiment to reduce handling stress.

-

Drug Administration: Administer this compound (e.g., 20 mg/kg, intraperitoneally) or vehicle 120 minutes prior to the conditioning phase.

-

Conditioning: Place the rat in a conditioning chamber. After a habituation period, present a neutral stimulus (e.g., an auditory tone) followed by a mild aversive stimulus (e.g., a footshock). Repeat this pairing for a set number of trials.

-

Testing: 24 hours after conditioning, place the rat back into the same context (for contextual fear) or a novel context and present the auditory tone (for cued fear).

-

Data Collection: Videotape the session and score the amount of time the animal spends "freezing" (a species-typical fear response characterized by the absence of all movement except for respiration).

-

Hormonal Analysis: Blood samples can be collected at various time points to measure plasma ACTH and corticosterone levels.

-

Non-Human Primate Model of Social Stress

-

Objective: To evaluate the effects of this compound on the behavioral, neuroendocrine, and autonomic responses to social stress.

-

Animals: Adult male rhesus macaques are used in these studies.

-

Procedure:

-

Drug Administration: Administer this compound (e.g., 20 mg/kg, orally in a flavored tablet) or a placebo in a double-blind fashion after an overnight fast.

-

Social Stressor: 90 minutes after drug administration, expose the monkey to an intense social stressor, such as placing two unfamiliar males in adjacent cages separated by a transparent Plexiglas screen for 30 minutes.

-

Behavioral Observation: Record and score a repertoire of behaviors associated with anxiety and fear (e.g., body tremors, grimacing, teeth gnashing, urination, defecation) as well as exploratory and sexual behaviors.

-

Biological Sampling: Immediately following the stressor, anesthetize the animals and collect femoral venous blood for measurements of ACTH, cortisol, norepinephrine, and epinephrine. Cerebrospinal fluid (CSF) can also be collected via cisternal puncture to measure CRH levels.

-

Conclusion and Future Directions

This compound has proven to be an indispensable pharmacological tool for elucidating the role of the CRF1 receptor in the pathophysiology of stress-related disorders. Preclinical studies consistently demonstrate its efficacy in attenuating the behavioral and endocrine sequelae of stress in a variety of animal models. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers to design and execute further investigations into the therapeutic potential of CRF1 receptor antagonism. Future research should continue to explore the long-term effects of CRF1 receptor blockade on neuroplasticity and the potential for these compounds to be used as preventative or therapeutic agents in human populations at risk for or suffering from stress-related psychiatric illnesses.

References

The Impact of Antalarmin on Glucocorticoid Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antalarmin, a potent and selective non-peptide antagonist of the corticotropin-releasing hormone receptor 1 (CRF1), has been extensively investigated for its role in modulating the hypothalamic-pituitary-adrenal (HPA) axis and, consequently, glucocorticoid release. This technical guide provides a comprehensive overview of the core pharmacology of this compound, its mechanism of action, and its quantifiable effects on adrenocorticotropic hormone (ACTH) and glucocorticoid secretion. Detailed experimental protocols from key preclinical studies are presented to facilitate the replication and extension of these findings. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to offer a clear and concise understanding of the scientific principles and methodologies.

Introduction

Corticotropin-releasing hormone (CRH) is the principal neuroregulator of the HPA axis, initiating a cascade of hormonal events in response to stress.[1] The binding of CRH to its primary receptor, CRF1, in the anterior pituitary gland stimulates the synthesis and release of ACTH.[2] ACTH, in turn, acts on the adrenal cortex to stimulate the production and secretion of glucocorticoids, such as cortisol in primates and corticosterone in rodents.[3] Chronic hyperactivity of the HPA axis and excessive glucocorticoid release are implicated in the pathophysiology of numerous stress-related disorders, including anxiety, depression, and metabolic syndromes.[4][5]

This compound (chemical name: N-butyl-N-ethyl-2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[3,2-e]pyrimidin-4-amine) is a small molecule CRF1 receptor antagonist that readily crosses the blood-brain barrier. Its ability to competitively block the action of CRH at the CRF1 receptor makes it a valuable tool for investigating the role of the CRH system in stress and a potential therapeutic agent for stress-related pathologies. This guide delves into the technical details of this compound's effect on glucocorticoid release, presenting quantitative data, experimental methodologies, and visual representations of the underlying biological processes.

Mechanism of Action: Inhibition of the HPA Axis

This compound exerts its primary effect by competitively binding to CRF1 receptors located on the corticotrophs of the anterior pituitary gland. This antagonistic action prevents the binding of endogenous CRH, thereby inhibiting the downstream signaling cascade that leads to ACTH synthesis and release. The reduction in circulating ACTH levels subsequently leads to a decrease in the stimulation of the adrenal cortex and a consequent suppression of glucocorticoid (cortisol or corticosterone) secretion.

The following diagram illustrates the signaling pathway of the HPA axis and the point of intervention for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. The effects of CRF antagonists, this compound, CP154,526, LWH234, and R121919, in the forced swim test and on swim-induced increases in adrenocorticotropin in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. aor.ca [aor.ca]

The Pharmacokinetics of Antalarmin in Rodent Models: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the pharmacokinetics of Antalarmin, a selective corticotropin-releasing hormone 1 (CRF1) receptor antagonist, in various rodent models. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the study and development of this compound.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound and its close structural analog, CP-154,526, in different rodent species. These data have been compiled from multiple studies to facilitate a comparative analysis.

Table 1: Pharmacokinetic Parameters of this compound and its Analog (CP-154,526) in Rats

| Parameter | Drug | Strain | Dose & Route | Value | Reference |

| Oral Bioavailability (F) | This compound | Rat | 100 mg/mL (in 20% cremophor EL) | 5-fold higher than suspension | [1] |

| This compound | Rat | 100 mg/mL (in lipid-based formulation) | 12-fold higher than suspension | [1] | |

| CP-154,526 | Sprague-Dawley | 10 mg/kg p.o. | 37% | [2] | |

| CP-154,526 | Wistar | 5 mg/kg p.o. | 27% | [2] | |

| Maximum Concentration (Cmax) | CP-154,526 | Sprague-Dawley | 10 mg/kg p.o. | 367 ng/mL | [2] |

| Time to Cmax (Tmax) | CP-154,526 | Sprague-Dawley | 10 mg/kg p.o. | 0.5 - 1 hour | |

| Volume of Distribution (Vd) | CP-154,526 | Sprague-Dawley | 5 mg/kg i.v. | 6.7 L/kg | |

| CP-154,526 | Wistar | 5 mg/kg p.o. | 105 L/kg | ||

| Plasma Clearance (CL) | CP-154,526 | Sprague-Dawley | 5 mg/kg i.v. | 82 mL/min/kg | |

| CP-154,526 | Wistar | 5 mg/kg p.o. | 36 mL/min/kg | ||

| Elimination Half-life (t½) | CP-154,526 | Sprague-Dawley | 5 mg/kg i.v. | 1.5 hours | |

| Brain:Plasma Ratio | CP-154,526 | Wistar | 5 mg/kg p.o. | 2.5 (at 8 hours) |

Table 2: Plasma Concentrations of this compound in Mice

| Strain | Administration Method | Dose | Time Point | Plasma Concentration | Reference |

| Tg2576 | Intraperitoneal (i.p.) Injection | 20 mg/kg | 30 minutes post-injection | 580 ± 117.22 ng/mL | |

| Tg2576 | Intraperitoneal (i.p.) Injection | 20 mg/kg | 12 hours post-injection | 40.33 ± 4.50 ng/mL | |

| Tg2576 | In Drinking Water | 20 mg/kg/day (chronic) | End of 6 months | 34.267 ± 8.63 ng/mL |

Experimental Protocols

This section details the methodologies for key experiments related to the pharmacokinetic profiling of this compound in rodent models.

Animal Models and Husbandry

-

Species/Strains: Sprague-Dawley rats, Wistar rats, BALB/c mice, and Tg2576 mice have been utilized in pharmacokinetic and pharmacodynamic studies of this compound.

-

Housing: Animals are typically housed in a controlled environment with a standard 12-hour light/dark cycle and ad libitum access to food and water, unless otherwise specified by the experimental design (e.g., fasting before oral administration).

Drug Formulation and Administration

-

Formulation for Oral Administration (p.o.): this compound has been formulated as a suspension in sterile water with 20% Tween-80 for administration to mice. For rats, formulations have included aqueous solutions with co-solvents (10% ethanol + 40% propylene glycol), surfactants (20% cremophor EL), complexing agents (20% sulfobutylether-beta-cyclodextrin) at pH 1, and a lipid-based formulation (20% oleic acid, 40% cremophor EL, 40% Labrasol).

-

Formulation for Intraperitoneal Administration (i.p.): For intraperitoneal injections in rats, this compound has been dissolved in a 1:1:9 solution of ethanol, emulphor (oil), and sterile water. Another study in rats used a sterile, lipid-soluble fat emulsion (Liposyn II). In mice, it has been suspended in warm water with 20% Tween-80.

-

Formulation for Intravenous Administration (i.v.): For intravenous administration in non-rodent primate models, which can be adapted for rodents, this compound was dissolved in a vehicle of ethanol, cremophor, and water (5:5:90, vol/vol/vol).

-

Administration Techniques:

-

Oral Gavage: A specified volume of the drug formulation is administered directly into the stomach using a gavage needle.

-

Intraperitoneal Injection: The injection is typically given into the lower right quadrant of the abdomen to avoid internal organs.

-

Intravenous Injection: The drug is administered via a cannulated vein, often the tail vein in mice or rats.

-

Sample Collection

-

Blood Sampling:

-

Serial Sampling: For detailed pharmacokinetic profiling, serial blood samples are collected at multiple time points post-administration. This can be achieved via cannulation of a major blood vessel (e.g., jugular vein) or from sites like the tail vein or saphenous vein.

-

Terminal Sampling: In some study designs, a single blood sample is collected via cardiac puncture at a specific time point, which is a terminal procedure.

-

Plasma Preparation: Whole blood is collected into tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to separate the plasma, which is then stored at -80°C until analysis.

-

-

Brain Tissue Harvesting:

-

Following the final blood collection, animals are euthanized.

-

The brain is rapidly excised, rinsed with cold saline, blotted dry, and can be dissected into specific regions if required.

-

The tissue is then immediately frozen, typically in liquid nitrogen, and stored at -80°C.

-

Bioanalytical Method: LC-MS/MS for this compound Quantification

-

Sample Preparation (Plasma):

-

Aliquots of plasma samples are mixed with an internal standard.

-

Proteins are precipitated by adding a solvent like acetonitrile or methanol.

-

The mixture is vortexed and centrifuged to pellet the precipitated proteins.

-

The supernatant is transferred to a new tube and evaporated to dryness under a stream of nitrogen.

-

The residue is reconstituted in a mobile phase-compatible solution for injection into the LC-MS/MS system.

-

-

Sample Preparation (Brain Tissue):

-

Brain tissue is weighed and homogenized in a suitable buffer (e.g., phosphate-buffered saline) to create a brain homogenate. A common ratio is 1:4 or 1:5 (w:v) of tissue to buffer.

-

An aliquot of the brain homogenate is then processed similarly to the plasma samples, involving protein precipitation, centrifugation, and reconstitution.

-

-

Chromatographic and Mass Spectrometric Conditions:

-

Liquid Chromatography (LC): Reversed-phase chromatography is commonly used, with a C8 or C18 column to separate this compound from endogenous matrix components.

-

Mass Spectrometry (MS/MS): A tandem mass spectrometer is used for detection and quantification. The instrument is typically operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to enhance selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.

-

Visualizations

Signaling Pathways

The primary mechanism of action of this compound is the antagonism of the CRF1 receptor. The binding of CRF to this G-protein coupled receptor can initiate several downstream signaling cascades.

References

The Discovery and Development of Antalarmin: A CRH1 Receptor Antagonist

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Antalarmin (N-butyl-N-ethyl-2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[3,2-e]pyrimidin-4-amine) is a potent and selective non-peptide antagonist of the Corticotropin-Releasing Hormone Receptor 1 (CRH1).[1] This document provides a comprehensive technical overview of the discovery, development, and preclinical characterization of this compound. It is intended to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development interested in the pharmacology of CRH1 antagonists. The guide includes a summary of its chemical synthesis, in-depth descriptions of key experimental protocols for its evaluation, a compilation of its quantitative pharmacological data, and visualizations of the relevant biological pathways and experimental workflows.

Introduction: The Role of CRH and the Therapeutic Potential of CRH1 Antagonism

Corticotropin-releasing hormone (CRH), a 41-amino acid neuropeptide, is the principal regulator of the hypothalamic-pituitary-adrenal (HPA) axis, the body's primary stress response system.[1] In response to stress, CRH is released from the hypothalamus and binds to CRH receptors in the anterior pituitary gland, triggering the secretion of adrenocorticotropic hormone (ACTH). ACTH, in turn, stimulates the adrenal glands to release cortisol, a glucocorticoid hormone that mediates many of the physiological responses to stress.

Chronic hyperactivity of the HPA axis and elevated CRH levels are implicated in the pathophysiology of a range of stress-related disorders, including anxiety, depression, and irritable bowel syndrome. Consequently, antagonism of the CRH1 receptor, the primary receptor subtype mediating the effects of CRH in the brain and pituitary, has emerged as a promising therapeutic strategy for these conditions.

This compound was developed as a potent, selective, and orally bioavailable small molecule antagonist of the CRH1 receptor. It is a close structural analog of the first non-peptide CRH1 antagonist, CP-154,526, and was found to be easier to synthesize.[1] Extensive preclinical studies have demonstrated its efficacy in blocking the endocrine, behavioral, and autonomic responses to stress in various animal models.

Chemical Synthesis

The synthesis of this compound is a modification of the procedure developed for its analog, CP-154,526. The key starting material is 2,4,6-trimethylaniline. The general synthetic scheme involves a multi-step process to construct the pyrrolo[3,2-e]pyrimidine core, followed by the introduction of the N-butyl-N-ethylamino side chain.

A general procedure for the synthesis of the pyrrolopyrimidine core, starting from 2,4,6-trimethylaniline, involves the following key steps:

-

Nitration of Mesitylene: Mesitylene (1,3,5-trimethylbenzene) is mononitrated using a mixture of sulfuric and nitric acid under controlled temperature to yield 2,4,6-trimethylnitrobenzene.

-

Reduction to Aniline: The nitro group is then reduced to an amine, for example, using iron powder in the presence of hydrochloric acid, to produce 2,4,6-trimethylaniline.

-

Construction of the Pyrrolopyrimidine Ring System: The substituted aniline is then taken through a series of reactions to build the fused heterocyclic ring system. This typically involves condensation and cyclization reactions.

-

Functionalization: The final step involves the nucleophilic substitution of a leaving group on the pyrimidine ring with N-butyl-N-ethylamine to yield this compound.

Mechanism of Action: Antagonism of the CRH1 Receptor Signaling Pathway

This compound exerts its pharmacological effects by competitively binding to the CRH1 receptor, a G-protein coupled receptor (GPCR), thereby preventing the binding of endogenous CRH. This blockade inhibits the downstream signaling cascade initiated by CRH.

Upon activation by CRH, the CRH1 receptor couples to the Gs alpha subunit of the heterotrimeric G-protein. This activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2][3] cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to the physiological responses to CRH, such as ACTH release. This compound, by blocking CRH binding, prevents this entire signaling cascade.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: In Vitro Receptor Binding Affinity and Functional Potency

| Parameter | Species | Tissue/Cell Line | Value | Reference |

| Ki (nM) | Rat | Frontal Cortex | 1.4 | |

| Rat | Pituitary | 1.9 | ||

| Human | Cloned Receptor | 6 | ||

| IC50 (nM) | Rat | Pituitary | 0.04 | |

| Human | SH-SY5Y (Neuroblastoma) | 0.8 | ||

| pKb | Human | SH-SY5Y (cAMP assay) | 9.19 |

Table 2: Pharmacokinetic Properties

| Parameter | Species | Dose & Route | Value | Reference |

| Oral Bioavailability (%) | Macaque | 20 mg/kg, p.o. | 19.3 | |

| Elimination Half-life (h) | Macaque | 20 mg/kg, p.o. | 7.82 | |

| Total Clearance (L/hr/kg) | Macaque | 20 mg/kg, p.o. | 4.46 | |

| Cmax (ng/mL) | Macaque | 20 mg/kg, p.o. | ~76 (plasma, 180 min) | |

| CSF Concentration (ng/mL) | Macaque | 20 mg/kg, p.o. | 9.8 (180 min) |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound.

CRH1 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the CRH1 receptor.

-

Radioligand: [¹²⁵I]-Tyr-ovine CRH ([¹²⁵I]-oCRH)

-

Tissue Preparation:

-

Rat frontal cortex or pituitary glands are dissected and homogenized in ice-cold buffer (50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, pH 7.0).

-

The homogenate is centrifuged at 40,000 x g for 10 minutes at 4°C.

-

The resulting pellet is washed by resuspension in fresh buffer and re-centrifugation.

-

The final pellet is resuspended in assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, 100 KIU/ml aprotinin, pH 7.0).

-

-

Assay Procedure:

-

In a 96-well plate, combine:

-

50 µL of membrane homogenate

-

50 µL of [¹²⁵I]-oCRH (final concentration ~0.1-0.2 nM)

-

50 µL of various concentrations of this compound (or vehicle for total binding, and 1 µM unlabeled oCRH for non-specific binding).

-

-

Incubate the plate at room temperature for 2 hours with gentle agitation.

-

Terminate the binding by rapid filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine.

-

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.0).

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (concentration of this compound that inhibits 50% of specific [¹²⁵I]-oCRH binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Antagonism: cAMP Accumulation Assay

This assay measures the ability of this compound to inhibit CRH-stimulated cAMP production.

-

Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y) endogenously expressing CRH1 receptors.

-

Assay Procedure:

-

Plate cells in a 96-well plate and grow to near confluency.

-

Pre-incubate the cells with various concentrations of this compound for 15-30 minutes in the presence of a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).

-

Stimulate the cells with a submaximal concentration of CRH (e.g., 10 nM) for 15-20 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).

-

-

Data Analysis:

-

Generate a concentration-response curve for this compound's inhibition of CRH-stimulated cAMP accumulation.

-

Calculate the IC50 value for this compound.

-

The antagonist dissociation constant (Kb) can be calculated using the Schild equation.

-

In Vivo Efficacy: Contextual Fear Conditioning in Rats

This model assesses the anxiolytic-like effects of this compound by measuring its ability to reduce fear-induced freezing behavior.

-

Apparatus: A conditioning chamber with a grid floor capable of delivering a mild footshock.

-

Procedure:

-

Habituation: Place the rat in the conditioning chamber for a few minutes on the day before conditioning to acclimate.

-

Conditioning:

-

Administer this compound (e.g., 20 mg/kg, i.p.) or vehicle 30-60 minutes before placing the rat in the conditioning chamber.

-

After a baseline period (e.g., 2-3 minutes), deliver a series of mild footshocks (e.g., 2-3 shocks, 0.5-1.0 mA, 1-2 seconds duration) with an inter-shock interval of 1-2 minutes.

-

The context of the chamber becomes associated with the aversive stimulus.

-

-

Testing:

-

24 hours after conditioning, administer this compound or vehicle again.

-

Place the rat back into the same conditioning chamber (without any shocks).

-

Record the amount of time the rat spends "freezing" (a species-specific fear response characterized by complete immobility except for respiratory movements) over a defined period (e.g., 5-8 minutes).

-

-

-

Data Analysis:

-

Compare the percentage of time spent freezing between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in freezing time in the this compound group indicates an anxiolytic-like effect.

-

In Vivo Efficacy: Forced Swim Test in Rats

This model is used to screen for potential antidepressant-like activity.

-

Apparatus: A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth where the rat cannot touch the bottom.

-

Procedure:

-

Pre-test (Day 1): Place the rat in the cylinder for 15 minutes. This initial exposure induces a state of behavioral despair in the subsequent test. Remove the rat, dry it, and return it to its home cage.

-

Test (Day 2):

-

Administer this compound (e.g., 3-30 mg/kg, p.o.) or a reference antidepressant (e.g., fluoxetine) or vehicle 60 minutes before the test.

-

Place the rat back into the swim cylinder for 5 minutes.

-

Record the duration of immobility during the 5-minute test session. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.

-

-

-

Data Analysis:

-

Compare the duration of immobility between the this compound-treated, reference drug-treated, and vehicle-treated groups. A significant decrease in immobility time is indicative of an antidepressant-like effect.

-

Preclinical Development Workflow

The preclinical development of a small molecule CRH1 antagonist like this compound follows a structured workflow to assess its safety and efficacy before potential clinical trials.

Conclusion

This compound has been instrumental as a research tool for elucidating the role of the CRH1 receptor in stress-related physiology and behavior. Its development provided a valuable non-peptide antagonist with good central nervous system penetration and oral bioavailability. The comprehensive preclinical data, including its potent in vitro and in vivo activity, underscore the therapeutic potential of CRH1 receptor antagonism. This technical guide provides a detailed foundation for researchers and drug developers working in this area, offering standardized protocols and key pharmacological data to facilitate further investigation and development of novel CRH1 antagonists for the treatment of stress-related disorders.

References

The Modulatory Role of Antalarmin on Neuroinflammation Pathways: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological and psychiatric disorders. Stress is a significant contributor to the initiation and exacerbation of neuroinflammatory processes, largely through the activation of the corticotropin-releasing factor (CRF) system. Antalarmin, a selective antagonist of the CRF type 1 (CRF1) receptor, has emerged as a promising therapeutic agent for mitigating the detrimental effects of stress-induced neuroinflammation. This technical guide provides an in-depth examination of this compound's impact on neuroinflammatory pathways, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling cascades.

Introduction

Corticotropin-releasing factor (CRF) is a key neuropeptide that orchestrates the endocrine, autonomic, and behavioral responses to stress.[1] Beyond its role in the hypothalamic-pituitary-adrenal (HPA) axis, CRF acts as a neurotransmitter in various brain regions, influencing anxiety, fear, and inflammation.[1][2] The biological effects of CRF are primarily mediated through two G-protein coupled receptors, CRF1 and CRF2. The CRF1 receptor, in particular, has been implicated in the pro-inflammatory actions of CRF.[3][4]

Neuroinflammation is characterized by the activation of glial cells, such as microglia and astrocytes, and the subsequent production of inflammatory mediators, including cytokines and chemokines. Chronic or excessive neuroinflammation can lead to neuronal damage and contribute to the pathology of various central nervous system (CNS) disorders. Stress-induced activation of the CRF/CRF1 receptor system has been shown to promote neuroinflammation by stimulating the release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) from microglia.

This compound is a non-peptide, orally active, and brain-penetrant selective CRF1 receptor antagonist. By blocking the binding of CRF to its CRF1 receptor, this compound effectively attenuates the downstream signaling cascades that lead to neuroinflammation. This guide will explore the mechanisms through which this compound exerts its anti-neuroinflammatory effects.

Mechanism of Action of this compound

This compound's primary mechanism of action is the competitive antagonism of the CRF1 receptor. This blockade prevents the conformational changes in the receptor that are necessary for G-protein coupling and the subsequent activation of intracellular signaling pathways. The binding affinity of this compound for the CRF1 receptor is in the low nanomolar range, demonstrating its high potency.

The CRF1 receptor is predominantly coupled to the Gs alpha subunit of G-proteins, which, upon activation, stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP). Increased cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors that regulate the expression of pro-inflammatory genes. Studies have shown that this compound effectively blocks CRF-induced increases in cAMP and subsequent PKA activation.

Furthermore, the CRF1 receptor can also signal through Gq-coupled pathways, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium and activation of Protein Kinase C (PKC). Emerging evidence also points to CRF1 receptor signaling through the extracellular signal-regulated kinase/mitogen-activated protein kinase (ERK/MAPK) pathway, which can also contribute to inflammatory responses. This compound has been shown to inhibit these alternative signaling cascades as well.

Quantitative Data on this compound's Impact on Neuroinflammation

The following tables summarize the quantitative effects of this compound on various markers of neuroinflammation from preclinical studies.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Levels

| Experimental Model | Cytokine | Treatment | Dosage | % Reduction (vs. Control) | Reference |

| Rat model of stress | TNF-α (in brain tissue) | This compound | 20 mg/kg, i.p. | Data not explicitly quantified, but significant reduction reported. | |

| Rat model of stress | IL-6 (in brain tissue) | This compound | 20 mg/kg, i.p. | Data not explicitly quantified, but significant reduction reported. | |

| Human SH-SY5Y neuroblastoma cells | cAMP production (CRH-stimulated) | This compound | pKb = 9.19 | Not Applicable (pKb value indicates high antagonist potency) |

Table 2: Effect of this compound on HPA Axis and Stress Response Markers

| Experimental Model | Marker | Treatment | Dosage | Outcome | Reference |

| Rhesus monkeys (psychosocial stress) | Plasma ACTH | This compound | 20 mg/kg, p.o. | Significant decrease from 67.5 pg/ml to 45.5 pg/ml. | |

| Rhesus monkeys (psychosocial stress) | Plasma Cortisol | This compound | 20 mg/kg, p.o. | Significant decrease from 44.95 µg/dl to 35.23 µg/dl. | |

| Rhesus monkeys (psychosocial stress) | CSF CRH | This compound | 20 mg/kg, p.o. | Significant reduction from 101.5 pg/ml to 73.88 pg/ml. | |

| Rhesus monkeys (psychosocial stress) | Plasma Norepinephrine | This compound | 20 mg/kg, p.o. | Significant reduction from 338.8 pg/ml to 234.2 pg/ml. | |

| Rhesus monkeys (psychosocial stress) | Plasma Epinephrine | This compound | 20 mg/kg, p.o. | Significant reduction from 171.6 pg/ml to 94.18 pg/ml. | |

| Rats (CRH-stimulated) | Plasma ACTH | This compound | 20 mg/kg, i.p. | Significant inhibition of CRH-stimulated ACTH release. | |

| Rats (carrageenan-induced inflammation) | Subcutaneous inflammation | This compound | 20 mg/kg, i.p. | Significant inhibition of inflammation. |

Detailed Experimental Protocols

In Vivo Model of Psychosocial Stress in Rhesus Monkeys

-

Objective: To assess the effect of orally administered this compound on behavioral, endocrine, and autonomic responses to stress.

-

Animals: Adult male rhesus monkeys.

-

Procedure:

-

A baseline blood sample and cerebrospinal fluid (CSF) sample were collected.

-

Animals were orally administered either vehicle or this compound (20 mg/kg).

-

Two hours post-administration, the animals were exposed to a 30-minute psychosocial stressor (introduction of an unfamiliar male).

-

Behavioral responses (e.g., anxiety-like behaviors) were scored by a trained observer blind to the treatment condition.

-

At the end of the stress period, a second set of blood and CSF samples were collected.

-

-

Analysis: Plasma levels of ACTH, cortisol, norepinephrine, and epinephrine, and CSF levels of CRH were measured using radioimmunoassay (RIA) or high-performance liquid chromatography (HPLC).

-

Reference:

In Vitro cAMP Assay in Human SH-SY5Y Neuroblastoma Cells

-

Objective: To determine the functional antagonist potency of this compound at the CRF1 receptor.

-

Cell Line: Human SH-SY5Y neuroblastoma cells, which endogenously express the CRF1 receptor.

-

Procedure:

-

Cells were cultured to confluence in appropriate media.

-

Cells were pre-incubated with varying concentrations of this compound for a specified period.

-

Cells were then stimulated with a fixed concentration of CRH to induce cAMP production.

-

The reaction was stopped, and intracellular cAMP levels were measured using a competitive binding assay or an enzyme-linked immunosorbent assay (ELISA).

-

-

Analysis: The ability of this compound to inhibit CRH-stimulated cAMP production was used to calculate its antagonist potency (pKb).

-

Reference:

Visualization of Signaling Pathways and Workflows

Signaling Pathways

Caption: this compound blocks CRF1 receptor signaling, inhibiting neuroinflammation.

Experimental Workflow

Caption: Workflow for assessing this compound's effects in a preclinical stress model.

Conclusion

This compound, as a selective CRF1 receptor antagonist, demonstrates significant potential in the modulation of neuroinflammatory pathways. By effectively blocking the actions of CRF at the CRF1 receptor, this compound inhibits the downstream signaling cascades that lead to the production of pro-inflammatory cytokines and the activation of the HPA axis. The preclinical data strongly support its role in attenuating stress-induced neuroinflammation. Further research is warranted to fully elucidate its therapeutic potential in human neuroinflammatory and psychiatric disorders. This guide provides a foundational understanding for researchers and drug development professionals interested in the therapeutic application of CRF1 receptor antagonists in CNS pathologies.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Oral administration of a corticotropin-releasing hormone receptor antagonist significantly attenuates behavioral, neuroendocrine, and autonomic responses to stress in primates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of Corticotropin Releasing Factor in the Neuroimmune Mechanisms of Depression: Examination of Current Pharmaceutical and Herbal Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CRF1 receptor signaling pathways are involved in stress-related alterations of colonic function and viscerosensitivity: implications for irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of Antalarmin: A Technical Guide to its Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antalarmin is a non-peptide antagonist of the Corticotropin-Releasing Hormone Receptor 1 (CRF1), a key component of the hypothalamic-pituitary-adrenal (HPA) axis. By blocking the CRF1 receptor, this compound effectively mitigates the release of adrenocorticotropic hormone (ACTH) in response to stress, making it a valuable tool in preclinical research for anxiety, depression, and other stress-related disorders. This technical guide provides an in-depth overview of the in vitro methods used to characterize the binding affinity of this compound to the CRF1 receptor, offering detailed experimental protocols and a summary of key quantitative data.

Quantitative Binding Affinity of this compound

The binding affinity of this compound for the CRF1 receptor has been determined across various in vitro systems, consistently demonstrating high affinity. The key parameters used to quantify this interaction are the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). A summary of reported values is presented below.

| Parameter | Value (nM) | Tissue/Cell Line | Reference |

| Ki | 1 | Not Specified | |

| Ki | 1.9 | Pituitary homogenates | |

| Ki | 1.3 | Cerebellum homogenates | |

| Ki | 1.4 | Frontal cortex homogenates | |

| IC50 | 0.8 | Not Specified | |

| IC50 | ~3 | Human CRF1 Receptor |

Experimental Protocols

The characterization of this compound's binding affinity relies on robust in vitro assays. The following sections detail the methodologies for two key experimental approaches: radioligand binding assays and functional cAMP assays.

Radioligand Competition Binding Assay

This assay directly measures the ability of this compound to compete with a radiolabeled ligand for binding to the CRF1 receptor.

Objective: To determine the Ki of this compound for the CRF1 receptor.

Materials:

-

Cell membranes expressing the CRF1 receptor (e.g., from transfected cell lines or tissue homogenates).

-

Radioligand: [¹²⁵I]-Sauvagine or [³H]-Urocortin.

-

This compound (unlabeled competitor).

-

Binding Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, pH 7.4).

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the CRF1 receptor in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet with fresh buffer and resuspend in binding buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup: In a 96-well plate, add the following in order:

-

Binding buffer.

-

A fixed concentration of radioligand (typically at or below its Kd value).

-

Increasing concentrations of this compound (e.g., 0.1 nM to 10 µM).

-

For determining non-specific binding, add a high concentration of a non-radiolabeled CRF1 agonist (e.g., 1 µM CRF).

-

Initiate the binding reaction by adding the membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in a solution like 0.3% polyethyleneimine. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Methodological & Application

Application Notes and Protocols for Antalarmin in Rat Behavioral Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antalarmin is a non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). It is a valuable tool in preclinical research for investigating the role of the CRF system in stress, anxiety, depression, and addiction-related behaviors. By blocking the CRF1 receptor, this compound can prevent the physiological and behavioral responses to stress, making it a key compound for studying the mechanisms of these disorders and for the initial screening of potential therapeutic agents.[1][2] These application notes provide an overview of commonly used dosages and detailed protocols for key behavioral assays in rats.

Data Presentation: this compound Dosage and Effects in Rat Behavioral Studies

The following table summarizes the quantitative data on this compound administration in various rat behavioral paradigms.

| Behavioral Test | Strain | Dosage | Route of Administration | Key Findings | Reference |

| Elevated Plus Maze | Wistar | 20 mg/kg | Intraperitoneal (i.p.) | Blocked CRF-induced anxiogenic-like effects.[1] | Zorrilla et al., 2002 |

| Defensive Withdrawal | Wistar | 20 mg/kg | Intraperitoneal (i.p.) | Decreased spontaneous defensive withdrawal in a novel open field.[1] | Zorrilla et al., 2002 |

| Ethanol Self-Administration | Wistar | 10 mg/kg, 20 mg/kg | Intraperitoneal (i.p.) | Dose-dependently reduced ethanol self-administration in dependent rats.[3] | Funk et al., 2007 |

| Conditioned Fear | Sprague Dawley | 20 mg/kg | Intraperitoneal (i.p.) | Impaired both the induction and expression of conditioned fear. | Deak et al., 1999 |

| Contextual Fear Conditioning | Unspecified | 10 mg/kg | Intraperitoneal (i.p.) | Attenuated conditioned fear responses in high-anxiety rats. | Skórzewska et al., 2018 |

| Forced Swim Test | Sprague-Dawley | Not specified | Not specified | Did not produce antidepressant-like effects in one study. | Jutkiewicz et al., 2005 |

| Social Stress | Rhesus Macaques | 20 mg/kg | Oral (p.o.) | Attenuated behavioral, endocrine, and autonomic responses to stress. | Habib et al., 2000 |

| Endometriosis-associated anxiety | Sprague-Dawley | Not specified | Intraperitoneal (i.p.) | Did not alter time spent in the center of the open field. | Torres-Reverón et al., 2018 |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its use in behavioral studies.

Figure 1. this compound's mechanism of action on the CRF1 receptor signaling pathway.

Figure 2. General experimental workflow for a rat behavioral study using this compound.

Experimental Protocols

Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents. The maze consists of two open arms and two closed arms, and the test is based on the natural aversion of rodents to open and elevated spaces.

a. Materials:

-

Elevated plus maze apparatus (for rats: arms are typically 50 cm long and 10 cm wide, elevated 50 cm from the floor).

-

Video camera and tracking software.

-

This compound solution.

-

Vehicle solution (e.g., 10% Tween 80 in sterile saline).

-

Syringes and needles for injection.

b. Protocol:

-

Animal Preparation: House rats in a temperature and light-controlled environment with ad libitum access to food and water. Handle the rats for several days prior to the experiment to acclimate them to the researcher.

-

Drug Administration: Administer this compound (e.g., 20 mg/kg, i.p.) or vehicle to the rats. The injection should be given 30-120 minutes before the behavioral test, depending on the specific research design.

-

Testing Procedure:

-

Place the rat in the center of the maze, facing one of the open arms.

-

Allow the rat to explore the maze for a 5-minute period.

-

Record the session using a video camera mounted above the maze.

-

-

Data Analysis:

-

Analyze the video recordings to score the following parameters:

-

Time spent in the open arms.

-

Time spent in the closed arms.

-

Number of entries into the open arms.

-

Number of entries into the closed arms.

-

Total distance traveled.

-

-

Anxiolytic effects are indicated by a significant increase in the time spent and/or the number of entries into the open arms.

-

Forced Swim Test (FST)

The FST is a common behavioral test used to screen for antidepressant-like activity. The test is based on the principle that when a rat is placed in an inescapable cylinder of water, it will eventually cease struggling and adopt an immobile posture.

a. Materials:

-

Cylindrical container (for rats: approximately 40-50 cm high and 20 cm in diameter).

-

Water at a controlled temperature (23-25°C).

-

Video camera.

-

This compound solution.

-

Vehicle solution.

-

Syringes and needles.

b. Protocol:

-

Pre-test Session (Day 1):

-

Fill the cylinder with water to a depth where the rat cannot touch the bottom with its tail or hind paws.

-

Gently place each rat into the water for a 15-minute session.

-

After the session, remove the rat, dry it with a towel, and return it to its home cage.

-

-

Test Session (Day 2):

-

Administer this compound or vehicle 24 hours after the pre-test session and 30-60 minutes before the test session.

-

Place the rat back into the cylinder with fresh water for a 5-minute test session.

-

Record the entire session with a video camera.

-

-

Data Analysis:

-

Score the video for the duration of immobility, which is defined as the time the rat spends floating with only minor movements necessary to keep its head above water.

-

A decrease in the duration of immobility is indicative of an antidepressant-like effect. It is important to also assess general locomotor activity to rule out false positives.

-

Fear Conditioning

This paradigm is used to study fear, learning, and memory. It involves pairing a neutral stimulus (e.g., a tone) with an aversive stimulus (e.g., a mild footshock).

a. Materials:

-

Fear conditioning chamber with a grid floor for footshock delivery and a speaker for auditory cues.

-

Video camera and software to score freezing behavior.

-

This compound solution.

-

Vehicle solution.

-

Syringes and needles.

b. Protocol:

-

Training (Day 1):

-

Place the rat in the conditioning chamber and allow it to explore for a baseline period (e.g., 2 minutes).

-

Present the conditioned stimulus (CS), a tone (e.g., 30 seconds, 80 dB).

-

During the last few seconds of the CS, deliver the unconditioned stimulus (US), a mild footshock (e.g., 0.5 mA for 2 seconds).

-

Repeat the CS-US pairing several times with an inter-trial interval.

-

-

Contextual Fear Test (Day 2):

-

Administer this compound or vehicle.

-

Place the rat back into the same conditioning chamber (the context) without presenting the tone or shock.

-

Record the rat's behavior for a set period (e.g., 5 minutes) and measure the duration of freezing, which is a species-specific fear response.

-

-

Cued Fear Test (Day 3):

-

Place the rat in a novel context (different chamber with altered visual and olfactory cues).

-

After a baseline period, present the CS (the tone) without the US (the shock).

-

Measure the duration of freezing in response to the cue.

-

-

Data Analysis:

-

The primary measure is the percentage of time spent freezing. A reduction in freezing behavior in this compound-treated rats compared to vehicle-treated rats suggests an impairment of fear memory consolidation or expression.

-

Conclusion

This compound is a potent and selective CRF1 receptor antagonist that serves as a critical tool in the study of stress-related neuropsychiatric disorders. The protocols and dosage information provided here offer a foundation for researchers to design and execute robust behavioral studies in rats. It is essential to consider the specific research question, rat strain, and experimental conditions when optimizing these protocols.

References

- 1. Effects of this compound, a CRF type 1 receptor antagonist, on anxiety-like behavior and motor activation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Corticotropin-Releasing Factor 1 Antagonists Selectively Reduce Ethanol Self-Administration in Ethanol-Dependent Rats - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Antalarmin in Primate Social Stress Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Antalarmin, a corticotropin-releasing hormone receptor 1 (CRF1) antagonist, in non-human primate models of social stress. The following sections detail the mechanism of action, experimental protocols, and key quantitative findings from seminal studies, offering a practical guide for researchers in this field.

Introduction

Corticotropin-releasing hormone (CRH) is a key mediator of the stress response. Its actions are primarily mediated through the CRF1 receptor, which is widely distributed in the central nervous system.[1] this compound is a non-peptide antagonist of the CRF1 receptor that has been investigated for its potential to mitigate the physiological and behavioral consequences of stress.[2] Primate models of social stress, such as the intruder paradigm and social separation, provide a valuable translational platform to study the anxiolytic and stress-reducing effects of compounds like this compound.[3][4]

Mechanism of Action: HPA Axis Modulation

This compound exerts its effects by blocking the CRF1 receptor, thereby attenuating the downstream signaling cascade of the hypothalamic-pituitary-adrenal (HPA) axis.[2] Under stressful conditions, CRH is released from the hypothalamus and binds to CRF1 receptors in the anterior pituitary, triggering the release of adrenocorticotropic hormone (ACTH). ACTH, in turn, stimulates the adrenal glands to produce cortisol. By antagonizing the CRF1 receptor, this compound disrupts this pathway, leading to reduced ACTH and cortisol responses to stress.

Caption: this compound blocks the CRF1 receptor, interrupting the HPA axis stress response.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies administering this compound in primate social stress models.

Table 1: Effects of Acute Oral this compound (20 mg/kg) on Behavioral and Physiological Responses to the Intruder Paradigm in Rhesus Macaques

| Parameter | Placebo (Mean ± SEM) | This compound (Mean ± SEM) | P-value | Citation |

| Anxiety Score (events/30 min) | 40.53 ± 6.31 | 23.17 ± 1.31 | P = 0.02 | |

| Exploration (events/30 min) | 3.07 ± 1.22 | 5.38 ± 1.50 | P = 0.02 | |